![molecular formula C10H10N2O6S B3829603 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate](/img/structure/B3829603.png)
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
Overview
Description
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate, also known as NBD-Cl, is a fluorescent reagent widely used in biochemical and physiological research. It is a highly sensitive and specific probe that can be used to label proteins, peptides, amino acids, and other biomolecules. In
Mechanism of Action
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is a fluorescent probe that works by covalently labeling biomolecules with its nitrobenzenesulfonate group. The labeling process is irreversible and occurs through a nucleophilic substitution reaction between the 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate and the amino or sulfhydryl group of the biomolecule. Once labeled, the biomolecule emits a fluorescent signal that can be detected and analyzed.
Biochemical and Physiological Effects
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate labeling has minimal biochemical and physiological effects on the labeled biomolecules. It does not alter the function or structure of the biomolecule and does not affect its stability or activity. However, the labeling process may affect the solubility and charge of the biomolecule, which can affect its behavior in certain assays.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its high sensitivity and specificity. It can detect low levels of labeled biomolecules and can distinguish between different biomolecules based on their labeling characteristics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also easy to use and can be applied to a wide range of biomolecules and experimental systems.
One limitation of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its irreversibility, which makes it difficult to remove the label from the biomolecule. This can limit the use of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate in certain experiments where the biomolecule needs to be recovered for further analysis. Another limitation is the potential for non-specific labeling, which can occur if the labeling conditions are not optimized.
Future Directions
For 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate include the development of new labeling strategies and fluorescent probes, as well as its application in live-cell imaging and super-resolution microscopy.
Scientific Research Applications
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is widely used in scientific research as a fluorescent probe to label proteins, peptides, amino acids, and other biomolecules. It is used to study protein structure and function, protein-protein interactions, enzyme kinetics, and membrane dynamics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also used to study the localization and trafficking of proteins in cells and tissues.
properties
IUPAC Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c13-10-2-1-5-11(10)8-4-3-7(19(16,17)18)6-9(8)12(14)15/h3-4,6H,1-2,5H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTXAZIGIWEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=[N+](C1)C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.